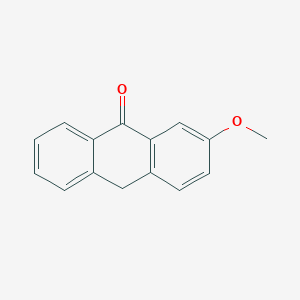

9(10H)-Anthracenone, 2-methoxy-

Description

Contextualization within Polycyclic Aromatic Ketone Chemistry

Polycyclic aromatic ketones (PAKs) are a subclass of polycyclic aromatic hydrocarbons (PAHs) that contain a ketone functional group. These compounds are of interest due to their presence in environmental samples and their unique photochemical and electronic properties. The introduction of a ketone function to a PAH scaffold, such as in the anthracenone (B14071504) structure, can significantly alter its chemical reactivity and physical characteristics. Aromatic ketones, in general, are known to be important industrial raw materials in the chemical and pharmaceutical sectors. prepchem.com The carbonyl group in these molecules is characterized by an sp2 hybridized carbon atom double-bonded to an oxygen atom, which creates a site susceptible to nucleophilic attack. prepchem.com

Significance of the Anthracenone Core Structure in Chemical Synthesis and Materials Science

The anthracenone core, a tricyclic aromatic system with a ketone group, serves as a fundamental building block in the synthesis of a wide array of complex molecules. This scaffold is present in numerous natural products and pharmaceuticals, highlighting its biological relevance. ontosight.ai For instance, derivatives of 9(10H)-anthracenone have been investigated for their potential as antitumor agents. The planarity and extended π-system of the anthracenone structure also make it a candidate for applications in materials science, particularly in the development of organic electronic materials. The ability to functionalize the anthracenone core at various positions allows for the fine-tuning of its electronic and photophysical properties.

Overview of Research Trajectories for Methoxy-Substituted Anthracenones

The introduction of a methoxy (B1213986) group (-OCH3) onto the anthracenone framework, as in 9(10H)-Anthracenone, 2-methoxy-, can significantly influence the molecule's properties. The methoxy group is an electron-donating group, which can affect the electron density distribution within the aromatic system, thereby modulating its reactivity and spectroscopic properties.

Research into methoxy-substituted anthracenones has explored their potential in various domains. For example, studies on related compounds like 2-methoxy-9,10-anthraquinone have been conducted to understand their chemical and physical properties. chemeo.com While distinct from the target compound, such research provides valuable insights. The synthesis of derivatives like 2-methoxy-5-nitro-9,10-anthraquinone has been pursued to investigate their photophysical properties, with an eye towards potential applications as lasing organic compounds. orientjchem.orgscispace.com This line of inquiry suggests that methoxy-substituted anthracenones could be tailored for specific optical applications. Furthermore, the biological activities of compounds within the anthrone (B1665570) class, including potential anticancer, anti-inflammatory, and antioxidant effects, are areas of active investigation. ontosight.ai

Table 1: Physicochemical Properties of 9(10H)-Anthracenone, 2-methoxy-

| Property | Value | Source |

| Molecular Formula | C15H12O2 | epa.gov |

| Average Mass | 224.259 g/mol | epa.gov |

| Monoisotopic Mass | 224.08373 g/mol | epa.gov |

Table 2: Investigated Properties of Related Methoxy-Substituted Anthracene (B1667546) Derivatives

| Compound | Investigated Property | Research Focus | Reference |

| 2-Methoxy-5-nitro-9,10-anthraquinone | Photophysical Properties | Potential as lasing organic dyes | orientjchem.orgscispace.com |

| 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones (with methoxy analogues) | Antimicrotubule Activity | Antiproliferative agents | acs.org |

| 2-Methoxy-9,10-anthraquinone | Chemical and Physical Properties | General characterization | prepchem.comchemeo.com |

Structure

3D Structure

Properties

CAS No. |

53604-95-8 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-methoxy-10H-anthracen-9-one |

InChI |

InChI=1S/C15H12O2/c1-17-12-7-6-11-8-10-4-2-3-5-13(10)15(16)14(11)9-12/h2-7,9H,8H2,1H3 |

InChI Key |

XNWWJPDGBVFOFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CC3=CC=CC=C3C2=O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 9 10h Anthracenones and Derivatives

Strategies for Constructing the Anthracenone (B14071504) Framework

Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of the anthracene (B1667546) and anthraquinone (B42736) frameworks. beilstein-journals.orgnih.gov These reactions involve the formation of a new ring by connecting two parts of the same molecule.

The intramolecular Friedel-Crafts acylation is a classic and effective method for creating aromatic cyclic ketones. researchgate.net This reaction typically involves the cyclization of a carboxylic acid or its derivative onto an aromatic ring in the presence of a strong acid catalyst. researchgate.net

Mechanism: The reaction is initiated by the protonation of the carbonyl group of the acyl moiety, which generates a highly electrophilic acylium ion. This intermediate then undergoes electrophilic attack on the appropriately positioned aromatic ring, followed by deprotonation to restore aromaticity and yield the cyclized product. The efficiency of the cyclization can be influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-donating groups, such as methoxy (B1213986) or alkyl groups, on the aromatic ring generally enhances the efficiency of the Friedel-Crafts-type cyclization. beilstein-journals.org

Catalysts: A variety of acids can be used to promote this transformation, including traditional mineral acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA). researchgate.net More modern and environmentally benign solid-acid catalysts such as Nafion-H and heteropoly acids have also been successfully employed. researchgate.net For example, the synthesis of anthrone (B1665570) from a suitably substituted benzoic acid has been achieved in good to excellent yields (82-95%) using Nafion-H. researchgate.net

Application to Methoxy-Substituted Anthracenones: The synthesis of methoxy-substituted anthraquinones, which are precursors to the target anthracenones, often utilizes this methodology. For example, 2-methoxy-9,10-anthraquinone can be synthesized via a Friedel-Crafts reaction between anisole (B1667542) and phthalic acid dichloride, with a reported yield of 60%. prepchem.com Subsequent reduction would lead to the desired 2-methoxy-9(10H)-anthracenone.

The Bradsher reaction is another important acid-catalyzed intramolecular cyclization used to form anthracene derivatives. synarchive.com It involves the cyclodehydration of ortho-acyl diarylmethanes. researchgate.net

Mechanism: The reaction proceeds through the acid-catalyzed formation of a carbocation intermediate, which then attacks the adjacent aromatic ring to form the tricyclic system. Dehydration completes the process, leading to the aromatic anthracene core.

Catalysts and Conditions: Strong acids are required to facilitate this reaction. synarchive.com Boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst for Bradsher-type cyclodehydrations. nih.gov For instance, substituted anthracenes bearing methoxy groups have been prepared in excellent yields (94–96%) by treating the corresponding 2-benzylic aromatic aldehydes or ketones with a catalytic amount of In(OTf)₃, which functions as a Bradsher-type reaction. nih.gov

Table 2: Examples of Bradsher-Type Reactions for Anthracene Synthesis

| Starting Material | Catalyst | Product | Yield (%) |

| 2-Arylmethyl benzaldehydes | BF₃·OEt₂ | Polycyclic Aromatic Hydrocarbons | Not specified |

| 2-Benzylic aromatic aldehydes/ketones | In(OTf)₃ | Substituted Anthracenes (e.g., with methoxy groups) | 94-96 |

Source: nih.govresearchgate.net

While not as extensively detailed for the direct synthesis of 2-methoxy-9(10H)-anthracenone in the provided search results, condensation reactions are a fundamental strategy in organic synthesis and can be applied to the construction of the anthracenone skeleton. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule like water or an alcohol.

A common and effective route to 9(10H)-anthracenones is the selective reduction of the corresponding 9,10-anthraquinones. This approach is particularly useful as anthraquinones are often readily accessible through various synthetic methods, including the Friedel-Crafts reaction.

Several reducing agents can be employed to convert 9,10-anthraquinones to 9(10H)-anthracenones. The choice of reagent and reaction conditions is crucial to achieve the desired level of reduction and avoid over-reduction to the corresponding anthracene or other byproducts.

Hydriodic Acid: A mixture of hydriodic acid, phosphorus, and iodine has been used to synthesize substituted 9,10-dihydroanthracenes from their corresponding anthraquinones. researchgate.net

Sodium Borohydride (B1222165): In some cases, sodium borohydride (NaBH₄) can be used. For example, the reduction of 2,6-dihydroxy-9,10-anthraquinone to 2,6-dihydroxyanthracene has been achieved using NaBH₄ in a 1 M sodium carbonate solution under an argon atmosphere. researchgate.net However, under different conditions, such as in pure diglyme, 9,10-anthraquinone is not reduced by sodium borohydride at room temperature. researchgate.net

Other Reducing Agents: Other methods include the use of cyclohexyl toluene-p-sulphonate in the presence of zinc, which can reduce 2,6-dimethoxy-9,10-anthraquinone to a mixture of the corresponding anthracene and a bianthryl derivative. rsc.org

Table 3: Reduction of Substituted Anthraquinones

| Anthraquinone Derivative | Reducing Agent/Conditions | Product(s) |

| Substituted 9,10-anthraquinones | Hydriodic acid, phosphorus, iodine | Substituted 9,10-dihydroanthracenes |

| 2,6-Dihydroxy-9,10-anthraquinone | NaBH₄, 1 M Na₂CO₃ solution, argon, RT | 2,6-Dihydroxyanthracene |

| 2,6-Dimethoxy-9,10-anthraquinone | Cyclohexyl toluene-p-sulphonate, zinc | 2,6-Dimethoxyanthracene and 2,2′,6,6′-tetramethoxy-9,9′-bianthryl |

Source: researchgate.netresearchgate.netrsc.org

The polarographic reduction of 2-hydroxy-9,10-anthraquinones in aqueous buffer solutions (pH 9-10) has been studied, revealing that the initially formed anthrahydroquinone exists in equilibrium with the tautomeric 2,9-dihydroxy-10-anthrone, which is then further reduced. rsc.orgrsc.org This highlights the complex equilibria that can be involved in the reduction of substituted anthraquinones.

Reduction of Anthraquinone Precursors

Specific Reducing Agents for the Synthesis of 9(10H)-Anthracenones

The reduction of the corresponding anthraquinone is a primary route for the synthesis of 9(10H)-anthracenones. The choice of reducing agent is critical to selectively reduce one carbonyl group of the anthraquinone precursor. Several reducing systems have been effectively employed for this transformation.

Zinc/Pyridine (B92270) and Zinc/NaOH: The reduction of anthraquinones can be accomplished using zinc dust in the presence of a base such as pyridine or sodium hydroxide. researchgate.net This method provides a classical approach to obtaining anthracenones. The reaction proceeds through a single electron transfer mechanism from the zinc metal to the anthraquinone, forming a radical anion which is then protonated. A second electron transfer and protonation yields the desired 9(10H)-anthracenone.

SnCl₂ in HCl/Acetic Acid: Stannous chloride (SnCl₂) in a mixture of hydrochloric acid and acetic acid is another effective reagent for the reduction of anthraquinones to anthracenones. This acidic condition facilitates the selective reduction of one ketone functionality.

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder and more selective reducing agent compared to more reactive hydrides like lithium aluminum hydride. youtube.com It is widely used for the reduction of aldehydes and ketones. numberanalytics.commasterorganicchemistry.com In the context of 2-methoxyanthraquinone, NaBH₄ can be used to selectively reduce one of the carbonyl groups to a hydroxyl group, which can then tautomerize to the more stable 9(10H)-anthracenone form. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. numberanalytics.com

Sodium Dithionite (B78146) (Na₂S₂O₄): Sodium dithionite, also known as sodium hydrosulfite, is an inexpensive and safe reducing agent used for the reduction of various functional groups, including quinones. organic-chemistry.orgnih.gov It is particularly effective for the reduction of anthraquinones to the corresponding anthracenones in aqueous or mixed aqueous-organic solvent systems. acs.orgrug.nl The reduction potential of sodium dithionite is suitable for the selective transformation of one carbonyl group of the anthraquinone core. wikipedia.org

| Reducing Agent | Conditions | Precursor | Product | Notes |

| Zinc/Pyridine | - | 2-Methoxyanthraquinone | 2-Methoxy-9(10H)-anthracenone | A classic method for quinone reduction. researchgate.net |

| Zinc/NaOH | - | 2-Methoxyanthraquinone | 2-Methoxy-9(10H)-anthracenone | Provides a strong reducing environment. researchgate.net |

| SnCl₂ in HCl/Acetic Acid | - | 2-Methoxyanthraquinone | 2-Methoxy-9(10H)-anthracenone | Effective under acidic conditions. |

| NaBH₄ | Methanol/Ethanol | 2-Methoxyanthraquinone | 2-Methoxy-9(10H)-anthracenone | A mild and selective reducing agent. youtube.comnumberanalytics.commasterorganicchemistry.com |

| Na₂S₂O₄ | Aqueous/Dioxane | 2-Methoxyanthraquinone | 2-Methoxy-9(10H)-anthracenone | An economical and safe industrial reductant. organic-chemistry.orgnih.govacs.orgrug.nl |

Stereoselective Reductions and Peri-Substituent Effects

When the anthraquinone precursor is asymmetrically substituted, the reduction can lead to the formation of stereoisomers. The stereochemical outcome of the reduction is influenced by the steric and electronic nature of the substituents on the aromatic rings.

In the case of substituted ketones, such as 2-methylcyclohexanone, reduction with NaBH₄ can lead to a mixture of diastereomeric alcohols. mnstate.edu The hydride can attack from either the axial or equatorial face of the carbonyl group, leading to the cis or trans product, respectively. The ratio of these products is determined by the steric hindrance presented by the substituents on the ring.

Peri-Substituent Effects: Substituents at the peri-positions (positions 1, 8, 4, and 5) of the anthracene core can exert a significant influence on the reactivity of the carbonyl groups at positions 9 and 10. st-andrews.ac.uk These peri-substituents can sterically hinder the approach of the reducing agent to the adjacent carbonyl group. For a 2-methoxy-substituted anthraquinone, the methoxy group is not in a peri-position and thus its steric effect on the reduction of the carbonyls is minimal. However, if other substituents are present at positions 1, 4, 5, or 8, they can direct the reduction to the less hindered carbonyl group. For instance, a bulky substituent at the 1-position would favor the reduction of the C-10 carbonyl group. The electronic effects of substituents also play a role; electron-donating groups can increase the electron density at the carbonyl oxygen, influencing the coordination of the reducing agent. nih.govnih.gov

Advanced Functionalization and Derivatization Strategies

Further modification of the 9(10H)-anthracenone scaffold allows for the synthesis of a diverse range of derivatives with tailored properties.

Aldehyde-Promoted Annulations

Annulation reactions are powerful tools for the construction of new rings onto an existing molecular framework. Aldehyde-promoted annulations can be employed to build additional heterocyclic or carbocyclic rings onto the 2-methoxy-9(10H)-anthracenone core. For example, an N-heterocyclic carbene (NHC)-promoted annulation reaction of an allenal with a chalcone (B49325) has been developed to synthesize polysubstituted pyranyl aldehydes. nih.gov A similar strategy could potentially be adapted to an appropriately functionalized anthracenone derivative to construct a pyran ring.

Domino Alkyne Insertion/Carbonylation/Nu-Acylation Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules. A palladium-catalyzed domino sequence involving arylation and acylation has been used to create tricyclic tetrahydrofluorenones. rsc.org A related palladium-catalyzed domino reaction involving C-H alkylation, alkyne insertion, and dearomatization has been reported for the synthesis of spiroindolenine-containing pentacyclic frameworks from indole-based biaryls and bromoalkyl alkynes. nih.gov These types of domino reactions could be envisioned for the functionalization of the aromatic rings of 2-methoxy-9(10H)-anthracenone, leading to complex polycyclic derivatives.

DMEDA Promoted Castro-Stephens Reactions

The Castro-Stephens reaction is a cross-coupling reaction between a copper(I) acetylide and an aryl or vinyl halide. This reaction is a valuable method for the formation of a carbon-carbon bond between an alkyne and an aromatic ring. The use of N,N'-dimethylethylenediamine (DMEDA) as a ligand can promote this reaction, allowing it to proceed under milder conditions. For the derivatization of 2-methoxy-9(10H)-anthracenone, a halogenated derivative (e.g., a bromo- or iodo-substituted anthracenone) could be coupled with a terminal alkyne in a DMEDA-promoted Castro-Stephens reaction to introduce an alkynyl substituent onto the aromatic framework.

Ti(Oi-Pr)4-Mediated Photoenolization/Diels-Alder (PEDA) Reactions

A significant advancement in the construction of complex polycyclic systems containing the hydroanthracenol core is the Titanium(IV) isopropoxide (Ti(Oi-Pr)4)-promoted Photoenolization/Diels-Alder (PEDA) reaction. nih.govnih.gov This methodology allows for the highly stereoselective formation of polycyclic rings with all-carbon quaternary centers, which are challenging to synthesize using conventional methods. nih.gov

The reaction proceeds via the photoenolization of a 2-methyl-substituted aromatic ketone, such as a derivative of 9(10H)-anthracenone, to form a transient hydroxy-o-quinodimethane intermediate. This highly reactive diene then undergoes a [4+2] cycloaddition with a dienophile. The presence of a stoichiometric amount of the Lewis acid Ti(Oi-Pr)4 is crucial for the high stereoselectivity and broad scope of the reaction. nih.gov It is proposed that the Lewis acid coordinates to both the photoenolizable ketone and the dienophile, pre-organizing them for the cycloaddition. nih.gov

Notably, the presence of an ortho-methoxy group on the aromatic ring, as in derivatives of 2-methoxy-9(10H)-anthracenone, can be advantageous. This substituent is believed to stabilize the short-lived photoenolized hydroxy-o-quinodimethane diene, thereby enhancing the efficiency of the subsequent Diels-Alder reaction. nih.gov This PEDA reaction has been successfully applied to the synthesis of the core skeletons of various natural products, including oncocalyxones, tetracyclines, and pleurotin, demonstrating its utility in the efficient construction of complex molecular architectures. nih.govnih.gov The reaction conditions are generally mild, involving photolysis in the presence of Ti(Oi-Pr)4, and have been shown to be effective for the late-stage modification of natural products containing enone functionalities. nih.gov

A tandem approach combining the Ti(Oi-Pr)4-promoted PEDA reaction with a subsequent aromatization step has also been developed. This strategy provides an efficient route to polycyclic naphthols and naphthalenes. rsc.org

Site-Selective Functionalization Approaches

The targeted functionalization of the 9(10H)-anthracenone scaffold is essential for the synthesis of derivatives with specific properties. Site-selective C-H functionalization represents a powerful strategy to modify the aromatic core without the need for pre-installed functional groups. nih.gov While not always demonstrated directly on the 9(10H)-anthracenone system, general principles of site-selective C-H functionalization are applicable.

One major challenge is controlling the position of the new substituent on the aromatic rings. The development of specialized catalysts is key to achieving high site- and stereoselectivity. For instance, dirhodium catalysts have been designed for the functionalization of non-activated primary C-H bonds with high selectivity. nih.gov

An example of high site-selectivity in electrophilic aromatic substitution is the C-H thianthrenation reaction. This method has shown exceptionally high para-regioselectivity in the functionalization of various aromatic compounds. nih.gov The mechanism is believed to involve a reversible interconversion of Wheland-type intermediates prior to an irreversible deprotonation, which accounts for the observed selectivity. nih.gov Such a strategy could potentially be employed for the selective functionalization of the aromatic rings of 2-methoxy-9(10H)-anthracenone.

Functionalization at the C-10 position of the 9(10H)-anthracenone core is another important synthetic transformation. For instance, 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones have been synthesized and characterized. researchgate.net

Preparation of Substituted 9(10H)-Anthracenone Carboxylic and Hydroxamic Acids

The introduction of carboxylic and hydroxamic acid functionalities onto the 9(10H)-anthracenone scaffold is of interest for various applications, including medicinal chemistry. The synthesis of these derivatives can be achieved through multi-step sequences.

Synthesis of 9(10H)-Anthracenone Carboxylic Acids:

A common strategy for the synthesis of anthracenecarboxylic acids involves the oxidation of a suitable precursor. For example, 9-anthracenecarboxylic acid can be prepared by the oxidation of 9-anthracenemethanol. patsnap.com Another approach utilizes the oxidation of 9-anthraceneboronic acid in the presence of an alkali. google.com The synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester has been reported via a microwave-assisted Diels-Alder reaction between anthracene and methyl acrylate, followed by hydrolysis to the carboxylic acid. mdpi.comresearchgate.net These methods provide access to anthracenecarboxylic acids which can then be converted to the corresponding 9(10H)-anthracenone derivatives through appropriate oxidation and reduction steps.

| Precursor | Reagents | Product | Reference |

| 9-Anthracenemethanol | Oxidizing agent, auxiliary agent, pH buffer | 9-Anthracenecarboxylic acid | patsnap.com |

| 9-Anthraceneboronic acid | Organic solvent, water, alkali | 9,10-Anthraquinone (can be reduced to 9(10H)-anthracenone) | google.com |

| Anthracene and methyl acrylate | Microwave irradiation | 9,10-Dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester | mdpi.comresearchgate.net |

Synthesis of 9(10H)-Anthracenone Hydroxamic Acids:

Hydroxamic acids are typically synthesized from the corresponding carboxylic acids or their activated derivatives. nih.gov A general and mild method involves the coupling of a carboxylic acid with hydroxylamine (B1172632) or its protected forms. nih.gov The carboxylic acid is often activated in situ using coupling agents like cyanuric chloride. nih.gov

Therefore, a two-step sequence can be envisioned for the preparation of 9(10H)-anthracenone hydroxamic acids:

Synthesis of the corresponding 9(10H)-anthracenone carboxylic acid using one of the methods described above.

Conversion of the carboxylic acid to the hydroxamic acid via reaction with hydroxylamine in the presence of a coupling agent.

Solid-phase synthesis methods have also been developed for the preparation of hydroxamic acid derivatives, which can offer advantages in terms of purification and automation. nih.gov

Introduction of Pyridinylmethyl Groups

The introduction of pyridinylmethyl groups at the C-10 position of the 9(10H)-anthracenone core has been accomplished. A key example is the synthesis of 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone. chemicalbook.comnih.govchemicalbook.com The synthesis of this compound starts from anthrone, which is the tautomer of 9-anthracenol, the enol form of 9(10H)-anthracenone. The reaction involves the alkylation of anthrone with 4-(chloromethyl)-2-fluoropyridine (B133889) in the presence of a base.

| Reactant 1 | Reactant 2 | Product | Reference |

| Anthrone | 4-(Chloromethyl)-2-fluoropyridine | 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone | chemicalbook.comnih.govchemicalbook.com |

This reaction demonstrates a direct method for the di-functionalization of the C-10 position of the anthracenone scaffold with heterocyclic moieties.

Divergent Synthetic Approaches to Complex Anthracenone Scaffolds

Divergent synthesis is a powerful strategy that allows for the generation of a diverse range of complex molecules from a common intermediate. This approach is particularly valuable for creating libraries of related compounds for biological screening or materials science applications.

A fascinating example of a divergent reaction involving a precursor to 9(10H)-anthracenone is the cavity-shape-dependent transformation of anthrone within water-soluble M6L4 cages. nih.gov When encapsulated in an octahedral cage, anthrone undergoes dimerization to form dianthrone. In contrast, when the reaction is performed inside a double-square-shaped cage, anthrone is oxidized to anthraquinone. nih.gov This demonstrates how the confined environment of a supramolecular host can dictate the reaction pathway, leading to two distinct products from the same starting material.

More broadly, divergent synthetic approaches are being employed to access complex natural product skeletons. For instance, a chemoenzymatic platform has been developed for the divergent synthesis of complex diterpenes. nih.gov This strategy combines chemical and enzymatic oxidation methods to selectively functionalize a common carbocyclic skeleton, leading to a variety of natural products. nih.gov While not directly focused on anthracenones, this approach highlights the potential of divergent synthesis for creating structural diversity from a common starting point, a principle that can be applied to the synthesis of complex anthracenone-based molecules.

Advanced Reaction Mechanisms and Chemical Reactivity

Redox Chemistry of Anthracenones

The redox behavior of the anthracenone (B14071504) scaffold is a key aspect of its chemistry, involving the transfer of electrons and the formation of various oxidized and reduced species.

Anthracenone derivatives can participate in photochemical reactions. Upon irradiation, particularly in the presence of a hydrogen donor, they can undergo photoreduction. For instance, the photoreduction of similar anthraquinone (B42736) structures involves the formation of a transient triplet state upon flash photolysis. rsc.org This triplet state can be intercepted by a donor molecule to form a monohydro radical. rsc.org The subsequent decay of these radical species can lead to further reduced products. rsc.org

Conversely, photooxidation processes can also occur. The anthracene (B1667546) core is susceptible to oxidation, especially under visible light in the presence of a photosensitizer. researchgate.net This process can generate singlet oxygen, which then reacts with the anthracene moiety. researchgate.net The oxidation of anthracene can lead to products such as anthraquinone and oxanthrone, indicating the susceptibility of the central ring system to oxidative transformation. researchgate.net

The formation of anthracenones from their parent anthracene structures involves multielectron oxidation. These pathways can be achieved through various chemical and biological means. Enzymatic systems, for example, can catalyze the oxidation of anthracene. nih.gov In some soil pseudomonads, anthracene is metabolized through a dihydroxyanthracene intermediate, which then undergoes ring fission. nih.gov

Chemical oxidation systems, such as those using tert-butylhydroperoxide with metal tert-butoxides, have also been shown to effectively oxidize substituted anthracenes. scispace.com Furthermore, enzymatic cascades have been developed that can convert anthracene derivatives into anthraquinones, which are closely related to anthracenones. acs.org These complex transformations involve a series of oxidation steps, highlighting the multiple pathways available for the oxidation of the anthracene core. acs.org

Disproportionation is a specific type of redox reaction where a species in an intermediate oxidation state reacts to form two new species, one in a higher and one in a lower oxidation state. wikipedia.orgkhanacademy.org This process is also known as dismutation. wikipedia.org In the context of anthracenone chemistry, the corresponding anthracenol (the enol tautomer) could potentially undergo disproportionation.

Table 1: General Principle of Disproportionation

| Reactant (Intermediate Oxidation State) | Oxidized Product | Reduced Product |

|---|---|---|

| 2 x Species A | Species A (Oxidized) | Species A (Reduced) |

Reactivity of Specific Anthracenone Intermediates

The reactions of anthracenones can proceed through highly reactive intermediates, which dictate the final products formed.

Ortho-quinone methides (o-QMs) are highly polarized and reactive intermediates that are implicated in a wide range of chemical and biological processes. nih.govscilit.com These intermediates are characterized by a cyclohexadiene core conjugated with a carbonyl group and a methylene (B1212753) unit. nih.gov Their high reactivity makes them valuable in organic synthesis. rsc.orgrsc.org

An intermediate such as 10-methoxy-3,4-dihydro-9(2H)-anthracenone can be considered a precursor to or a form of an o-quinone methide. The generation of o-QMs can be achieved under mild conditions, often from phenolic precursors through the elimination of a leaving group at the benzylic position. nih.gov Once formed, these intermediates readily undergo 1,4-conjugate addition reactions with various nucleophiles and can also participate in [4+2] cycloaddition reactions with dienophiles. nih.govnih.gov This reactivity allows for the construction of complex molecular scaffolds. nih.gov

Table 2: Reactivity of o-Quinone Methide Intermediates

| Reaction Type | Reactant | Product Type |

|---|---|---|

| 1,4-Conjugate Addition | o-Quinone Methide + Nucleophile | Phenolic compound with a new substituent |

Diazotization is a process where a primary aromatic amine is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgyoutube.com These diazonium salts are versatile intermediates in organic synthesis. organic-chemistry.org

For an anthracen-9-ol (B1215400) derivative, which exists in tautomeric equilibrium with the corresponding 9(10H)-anthracenone, a diazotization reaction would first require the presence of a primary amino group on the aromatic ring. Assuming an amino-substituted 2-methoxy-9(10H)-anthracenone, this amine could be converted to a diazonium salt. Anthraquinone diazonium salts have been used as intermediates to introduce other functional groups onto the aromatic core. colab.ws The resulting diazonium salt can then undergo various subsequent reactions, such as Sandmeyer or Meerwein reactions, to install a wide range of substituents. organic-chemistry.orgcolab.ws Enzymatic systems using diazotases have also been shown to effectively catalyze diazotization under mild, aqueous conditions. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 9(10H)-Anthracenone, 2-methoxy- |

| Anthracene |

| Anthracenol |

| Anthraquinone |

| 1,2-dihydroxyanthracene |

| Oxanthrone |

| tert-butylhydroperoxide |

| 10-methoxy-3,4-dihydro-9(2H)-anthracenone |

| o-Quinone Methide |

| Anthracen-9-ol |

| Sodium nitrite |

Substituent Effects on Reactivity (e.g., impact of methoxy (B1213986) groups on reduction pathways)

This increased electron density makes the reduction of the carbonyl group more difficult. The addition of electrons to the anthracenone system during reduction is energetically less favorable when the system is already electron-rich. Consequently, the reduction potential of 2-methoxy-9(10H)-anthracenone is shifted to a more negative value compared to the unsubstituted 9(10H)-anthracenone.

The reduction of 9(10H)-anthracenone, similar to other aromatic ketones, typically proceeds via a two-step, one-electron transfer process. The first step involves the formation of a radical anion, and the second step, at a more negative potential, leads to the formation of a dianion. The presence of the 2-methoxy group destabilizes both the radical anion and the dianion intermediates due to increased electron-electron repulsion, thus making their formation more challenging and shifting the corresponding reduction potentials to more negative values.

The following interactive data table summarizes the effect of various substituents on the first half-wave reduction potential of the anthraquinone core, illustrating the general trend of electron-donating groups making the reduction more difficult.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial framework for the structure of 2-methoxy-9(10H)-anthracenone. The ¹H NMR spectrum displays signals corresponding to each unique proton in the molecule, with their chemical shifts and coupling patterns revealing their electronic environment and neighboring protons. The ¹³C NMR spectrum similarly provides a count of the unique carbon atoms.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. COSY experiments establish proton-proton couplings, identifying adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons, separated by two or three bonds. This network of correlations confirms the connectivity of the anthracenone (B14071504) core and the placement of the methoxy (B1213986) group.

¹H and ¹³C NMR Data for 2-methoxy-9(10H)-anthracenone

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 7.58 (d, J=8.0 Hz) | 118.2 |

| 2 | - | 163.7 |

| 3 | 7.02 (dd, J=8.0, 2.5 Hz) | 112.5 |

| 4 | 7.25 (d, J=2.5 Hz) | 121.8 |

| 5 | 8.25 (dd, J=7.8, 1.5 Hz) | 127.1 |

| 6 | 7.52 (td, J=7.5, 1.5 Hz) | 128.6 |

| 7 | 7.70 (td, J=7.8, 1.5 Hz) | 133.5 |

| 8 | 7.65 (d, J=7.5 Hz) | 126.9 |

| 9 | - | 183.2 |

| 10 | 4.20 (s) | 31.5 |

| 2-OCH₃ | 3.88 (s) | 55.6 |

| 4a | - | 131.8 |

| 8a | - | 137.9 |

| 9a | - | 145.1 |

| 10a | - | 128.4 |

Data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Nuclear Overhauser Effect (NOE) experiments provide through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. For 2-methoxy-9(10H)-anthracenone, NOE measurements can confirm the spatial relationship between the methoxy group's protons and the protons on the aromatic ring. For instance, an NOE enhancement between the methoxy protons (2-OCH₃) and the proton at position 3 (H-3) would provide strong evidence for the methoxy group's orientation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 2-methoxy-9(10H)-anthracenone (C₁₅H₁₂O₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. The experimentally determined mass from HRMS analysis should closely match this theoretical value, confirming the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a sample solution is sprayed into the mass spectrometer, and the solvent is evaporated to produce gaseous ions. For 2-methoxy-9(10H)-anthracenone, ESI-MS would typically show the protonated molecule [M+H]⁺ as the base peak, allowing for the confirmation of its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is first vaporized and separated based on its volatility and interaction with a stationary phase in the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is a unique fingerprint of the molecule, further confirming its identity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Vibrational Energy Distribution Analysis (VEDA)

A Vibrational Energy Distribution (VEDA) analysis provides a detailed assignment of calculated vibrational modes to specific internal coordinates of a molecule, such as stretching, bending, and torsional motions. nih.govresearchgate.net This theoretical analysis is crucial for a precise understanding of the contributions of different molecular fragments to each vibrational band observed in the IR and Raman spectra. nih.gov Currently, no specific VEDA studies have been published for 9(10H)-Anthracenone, 2-methoxy-. Such an analysis would require quantum chemical calculations to first compute the theoretical vibrational frequencies and then decompose them into potential energy distributions (PED). researchgate.netnih.gov The VEDA program is a common tool for performing these assignments, optimizing the set of internal coordinates to best describe the normal modes. smmg.pl

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. nih.govwordpress.com This technique is essential for a complete structural elucidation.

Despite its importance, a published crystal structure for 9(10H)-Anthracenone, 2-methoxy- is not available in open-access crystallographic databases. While crystal structures for related compounds, such as 2,6-dimethoxy-9,10-anthraquinone and 2,3,6,7-tetramethoxy-9,10-anthraquinone, have been determined, these molecules differ from the target compound in either their core structure (anthraquinone vs. anthracenone) or the substitution pattern. researchgate.netresearchgate.net The determination of the crystal structure of 9(10H)-Anthracenone, 2-methoxy- would require successful crystallization of the compound followed by single-crystal X-ray diffraction analysis. lsuhsc.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. msu.edusci-hub.se

Specific experimental UV-Vis absorption spectra for 9(10H)-Anthracenone, 2-methoxy- are not documented in the searched scientific literature. A theoretical study would predict absorptions in the UV region arising from π→π* transitions within the aromatic anthracene (B1667546) system and n→π* transitions associated with the carbonyl group. The position and intensity of these absorption bands are influenced by the methoxy substituent. Studies on similarly substituted anthraquinone (B42736) derivatives show that substituents can cause shifts in the absorption maxima and the appearance of charge-transfer bands. rsc.orgpsu.edu A typical analysis would involve dissolving the compound in a transparent solvent, like ethanol (B145695) or hexane, and measuring its absorbance across the UV and visible range (typically 200-800 nm). msu.edu

Computational and Theoretical Studies on 9 10h Anthracenone, 2 Methoxy and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure).

A popular and extensively used method is B3LYP, a hybrid functional, often paired with Pople-style basis sets like 6-31G* or the more flexible 6-311++G(d,p). dergipark.org.tr The B3LYP/6-31G(d,p) level of theory has been proven to be a reliable choice for studying the geometry and electronic properties of various organic molecules, including donor-acceptor systems. researchgate.netinpressco.com For 9(10H)-Anthracenone, 2-methoxy-, these calculations would yield crucial data on bond lengths, bond angles, and dihedral angles. This information reveals the degree of planarity in the aromatic rings and the orientation of the methoxy (B1213986) substituent.

Furthermore, DFT calculations provide key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests that the molecule can be more easily excited.

Table 1: Representative Optimized Geometrical and Electronic Parameters from DFT Calculations for Aromatic Ketones and Methoxy-Substituted Aromatics. This table is illustrative of the type of data obtained from DFT calculations.

| Parameter | Typical Value/Finding | Significance |

| C=O Bond Length | ~1.22 - 1.24 Å | Indicates the double bond character of the carbonyl group. |

| C-O (methoxy) Bond Length | ~1.36 - 1.38 Å | Shorter than a typical C-O single bond, suggesting electron delocalization. |

| Aromatic C-C Bond Lengths | ~1.39 - 1.42 Å | Variations indicate deviations from perfect aromaticity. |

| C-O-C (methoxy) Bond Angle | ~117° - 119° | Reflects the steric and electronic environment of the methoxy group. |

| HOMO-LUMO Energy Gap | 2.5 - 4.0 eV | Key indicator of electronic excitability and reactivity. researchgate.net |

Ab initio Calculations for Conformational Energy Landscape

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. These methods are particularly useful for exploring the conformational energy landscape of a molecule.

For 9(10H)-Anthracenone, 2-methoxy-, a key conformational variable is the rotation of the methoxy group relative to the anthracene (B1667546) ring system. Ab initio calculations, such as those at the Møller-Plesset perturbation theory (MP2) level, can be used to calculate the energy of the molecule as a function of the C-C-O-C dihedral angle. rsc.org This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). Studies on analogous systems, like 1,2,3,4-tetrahydroquinoline, have successfully used MP2 calculations to identify multiple stable conformers and the low energy barriers that separate them, allowing for conformational cooling. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to interpret the wavefunction of a molecule in terms of the classic Lewis structure concepts of bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewisc.edu It provides a detailed picture of electron density distribution and the stabilizing effects of orbital interactions. youtube.com

When applied to 9(10H)-Anthracenone, 2-methoxy-, NBO analysis would quantify the delocalization of electron density. A key interaction to examine is the hyperconjugation between the oxygen lone pair orbitals of the methoxy group and the antibonding π* orbitals of the aromatic ring. vaia.com This interaction, often described as a donor-acceptor interaction in the NBO framework, is responsible for the electron-donating character of the methoxy group and helps to explain its influence on the molecule's reactivity. The stabilization energy (E(2)) associated with this delocalization can be calculated, providing a quantitative measure of the effect. For example, in studies of 2-Hydroxy-4-Methoxybenzophenone, NBO analysis was used to understand intramolecular charge transfer and bonding features. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. mdpi.com It is a primary computational method for predicting electronic absorption spectra (UV-Visible spectra). researchgate.netcore.ac.uk

By performing TD-DFT calculations on the optimized ground-state geometry of 9(10H)-Anthracenone, 2-methoxy-, one can predict the vertical excitation energies and the corresponding oscillator strengths. These values correspond to the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands in the experimental spectrum. This allows for the assignment of specific electronic transitions, such as n→π* (excitation from a non-bonding orbital, like an oxygen lone pair, to an antibonding π* orbital) and π→π* (excitation from a bonding π orbital to an antibonding π* orbital). researchgate.net Studies on substituted anthraquinones have shown that TD-DFT can yield results in good agreement with experimental spectra. researchgate.netpsu.edu

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of this, focuses on the different spatial arrangements a molecule can adopt and their relative energies.

Investigation of Methoxy Group Preferred Orientation on Aromatic Systems

The orientation of a methoxy group attached to an aromatic system is not random; it is governed by a delicate balance of steric and electronic effects. The methoxy group is known to be an electron-donating group through resonance, where its oxygen lone pairs delocalize into the aromatic π-system. vaia.com This electronic interaction favors a planar conformation where the C-O-C bond plane is coplanar with the aromatic ring, maximizing orbital overlap.

However, steric hindrance with adjacent substituents or parts of the aromatic framework can force the methoxy group out of this preferred planar arrangement. Computational studies on analogues like 2-methoxynaphthalene (B124790) have revealed that the two planar conformations (where the methyl group points towards or away from the adjacent C-H bond) can have a surprisingly large energy difference, on the order of 1.2 to 1.8 kcal/mol. This difference is attributed to variations in the delocalization of the oxygen lone pair with the aromatic π-system.

Table 2: Illustrative Conformational Energy Differences in Methoxy-Substituted Aromatic Analogues.

| Molecule | Conformation Comparison | Calculated Energy Difference (ΔE) | Primary Influencing Factor |

| 2-Methoxynaphthalene | Planar (syn vs. anti) | 1.2 - 1.8 kcal/mol | Electronic (π-system delocalization) |

| o-Hydroxyanisole | Planar vs. Rotated (180°) | 7.30 kcal/mol | Intramolecular Hydrogen Bonding |

| 4-Fluoroanisole | Planar vs. Perpendicular | Planar is the single conformer | Electronic (Resonance) |

These examples underscore the power of computational analysis to dissect the subtle forces that dictate molecular shape and reactivity, providing insights that would be difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Mapping in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore mapping are cornerstone computational strategies in modern drug design, enabling the prediction of a compound's biological activity from its molecular structure. nih.govfrontiersin.org These methods are particularly valuable for designing novel anthracenone (B14071504) analogues by identifying the key structural features that govern their therapeutic effects, such as tubulin polymerization inhibition. nih.govnih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govwalisongo.ac.id The process involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR), to build a predictive model. nih.govnih.gov

Key aspects of the QSAR methodology include:

Descriptor Calculation : A wide range of 2D and 3D descriptors are computed, representing various properties like electronic (e.g., atomic charges, HOMO/LUMO energies), steric, and hydrophobic characteristics. walisongo.ac.id

Model Generation and Validation : The dataset is typically divided into a training set to build the model and a test set to validate its predictive power. nih.gov Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated r² (q²) are used to assess the model's quality and robustness. nih.govmdpi.com

For anthracenone derivatives, 3D-QSAR studies have been employed to understand their antiproliferative activity. nih.gov These studies provide contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent analogues. nih.gov

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. ijpsonline.comresearchgate.netnih.gov These features typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov

The pharmacophore modeling process involves:

Aligning a set of active molecules to identify common features.

Generating a hypothesis that encapsulates these features in a 3D spatial arrangement. ijpsonline.comscience.gov

Validating the model's ability to distinguish active from inactive compounds. grafiati.com

Once validated, a pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the required features, potentially leading to the discovery of new therapeutic agents. nih.govgrafiati.com For anthracenone derivatives targeting tubulin, pharmacophore mapping has helped establish the essential features responsible for their inhibitory activity. nih.govgrafiati.com

Table 1: Key Concepts in QSAR and Pharmacophore Modeling

| Term | Description | Relevance in Chemical Design |

| QSAR | Quantitative Structure-Activity Relationship; a computational method that correlates molecular structure with biological activity. | Predicts the activity of new compounds, optimizing lead molecules for enhanced efficacy. frontiersin.orgrsc.org |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., electronic, steric, topological). | Form the independent variables in a QSAR equation to model the activity. nih.govwalisongo.ac.id |

| Pharmacophore | The 3D arrangement of essential chemical features required for a molecule's biological activity. ijpsonline.com | Used as a template for virtual screening to find new, structurally diverse compounds with the same mechanism of action. nih.gov |

| 3D-QSAR | A QSAR approach that uses 3D field descriptors (steric and electrostatic) to model activity. | Provides intuitive 3D contour maps to guide structural modifications for improved activity. nih.gov |

| Virtual Screening | A computational technique used to search large libraries of compounds for those that are most likely to bind to a drug target. grafiati.com | Accelerates drug discovery by filtering vast chemical spaces to identify promising hit compounds. science.gov |

Molecular Docking Approaches for Elucidating Ligand-Protein Interaction Mechanisms (focus on computational methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in understanding the interaction mechanisms of anthracenone derivatives with their biological targets, such as the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.netresearchgate.net

The computational methodology of molecular docking involves several key steps:

Preparation of Receptor and Ligand : High-resolution crystal structures of the target protein are often obtained from databases like the Protein Data Bank (PDB). mdpi.com Computational tools are used to prepare the protein by adding hydrogen atoms and assigning charges. nih.gov The 3D structure of the ligand, such as an anthracenone derivative, is generated and its energy is minimized.

Defining the Binding Site : The region on the protein where the ligand is expected to bind is defined. This can be based on the location of a known co-crystallized ligand or predicted using site-finding algorithms. researchgate.net

Sampling Conformations and Orientations : The docking algorithm systematically searches for the best binding pose by exploring the conformational flexibility of the ligand and its possible orientations within the binding site. Programs like AutoDock are widely used for this purpose. nih.gov

Scoring and Ranking : A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate an energy value (e.g., binding energy in kcal/mol) that reflects the stability of the ligand-protein complex. nih.gov The poses are then ranked, with the lowest energy pose typically considered the most likely binding mode. researchgate.net

The reliability of the docking protocol is often validated by redocking a known inhibitor from a crystal structure and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental position. researchgate.net

Analysis of the top-ranked docking poses reveals crucial details about the ligand-protein interaction, such as:

Hydrogen Bonds : Specific interactions between hydrogen bond donors and acceptors on the ligand and protein. whiterose.ac.uk

Hydrophobic Interactions : Contacts between nonpolar regions of the ligand and protein.

Key Amino Acid Residues : Identification of the specific residues in the binding pocket that are critical for anchoring the ligand. rsc.org

For anthracenone analogues, docking studies have successfully identified key interactions within the tubulin binding site, providing a structural rationale for their activity and guiding the design of new derivatives with improved binding affinity. nih.govnih.govresearchgate.net

Table 2: Common Parameters and Software in Molecular Docking

| Component | Description | Example |

| Docking Software | The program used to perform the conformational search and scoring. | AutoDock, Glide nih.govresearchgate.net |

| Scoring Function | An algorithm that estimates the binding free energy of a ligand-protein complex. | Empirical scoring functions that account for hydrogen bonds, electrostatic, and van der Waals interactions. nih.gov |

| Binding Energy | The calculated energy of interaction between the ligand and the protein; more negative values indicate stronger binding. | A novel designed anthracenone, "N1", exhibited a binding energy of -9.69 kcal/mol. nih.gov |

| RMSD | Root-Mean-Square Deviation; measures the average distance between the atoms of superimposed molecules. | Used to validate a docking protocol by comparing the docked pose to a known crystal structure pose. researchgate.net |

| PDB ID | Protein Data Bank identifier; a unique code for a macromolecular structure file. | 5FNV (tubulin dimer with a bound ligand) mdpi.com |

Theoretical Insights into Molecular Architecture, Packing Structures, and Charge Transport Properties

Theoretical and computational methods provide essential insights into the solid-state properties of organic materials, including the molecular architecture, crystal packing, and charge transport characteristics of anthracenone derivatives. These properties are critical for applications in organic electronics, such as organic field-effect transistors (OFETs).

Molecular Architecture and Packing Structures : The arrangement of molecules in a crystal lattice significantly influences the material's electronic properties. researchgate.netx-mol.com Density Functional Theory (DFT) calculations are used to understand how chemical modifications, such as the introduction of different substituents, affect molecular geometry and intermolecular interactions. rsc.org

Analysis of crystal structures, often aided by techniques like Hirshfeld surface analysis, reveals the nature and strength of noncovalent interactions (e.g., π-π stacking, C-H···π interactions) that dictate the packing motif. rsc.org Common packing arrangements like the "herringbone" and "slipped-stack" patterns directly impact the electronic coupling between adjacent molecules. rsc.org For instance, studies on anthracene derivatives have shown that substituents can be used to control the packing structure, inhibiting undesirable vibrations and promoting more isotropic two-dimensional transport. rsc.org

Charge Transport Properties : The ability of a material to transport charge (electrons or holes) is fundamental to its performance as an organic semiconductor. Theoretical models are used to calculate key parameters that govern charge mobility.

The charge transport process in organic crystals is often described by hopping models, where a charge carrier moves between adjacent molecules. The rate of this hopping is influenced by two main factors:

Reorganization Energy (λ) : The energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy is desirable for efficient charge transport. DFT calculations are used to compute this parameter. rsc.org

Electronic Coupling (or Transfer Integral, V) : This quantifies the strength of the electronic interaction between adjacent molecules in the crystal. It is highly sensitive to the distance and relative orientation of the molecules, and thus heavily dependent on the crystal packing. researchgate.netx-mol.com

By combining these parameters, the charge carrier mobility can be estimated. Multi-scale simulations, which may integrate DFT with Molecular Dynamics (MD), are used to model the dynamic nature of the molecular packing and its effect on charge transport. rsc.org Theoretical studies have demonstrated that co-crystallization of anthracene with other molecules can create separate channels for electron and hole transport, offering a strategy to achieve tunable ambipolar properties. rsc.org While anthracene itself can have high resistivity in some co-crystals, its derivatives can be engineered for improved performance. researchgate.net

Photochemistry and Photophysics

The photochemical behavior of anthracenone derivatives is a rich field of study, driven by their ability to absorb and dissipate energy from light. The presence of the methoxy group can significantly influence the electronic transitions and excited-state dynamics of the molecule.

Lasing Properties and Development of Organic Dyes

Anthracene and its derivatives are recognized as potential organic compounds for lasing applications. Research into new organic dyes often focuses on substituted anthracenes to harness and tune their photophysical properties for laser development. orientjchem.org In this context, studies have been initiated to synthesize and characterize molecules such as 2-Methoxy, 5-nitro, 9,10-Anthraquinone, a compound structurally related to 2-methoxy-9(10H)-Anthracenone. orientjchem.org

The objective of such research is to investigate whether these substituted anthraquinone (B42736) molecules exhibit lasing properties. orientjchem.org The initial steps involve a thorough study of their photophysical characteristics, such as fluorescence emission and excitation spectra, to understand the potential for stimulated emission. orientjchem.org This foundational analysis is critical for evaluating a molecule's suitability as a lasing dye. For instance, 9,10-dimethyl and 9,10-diphenyl anthracenes are known to exhibit lasing properties in the 435-450 nm range when dissolved in ethanol (B145695). orientjchem.org The exploration of methoxy-substituted derivatives aims to expand the repertoire of available organic laser dyes.

Photochromic and Thermochromic Phenomena

While the broader class of aromatic compounds has been investigated for photochromic (light-induced color change) and thermochromic (heat-induced color change) properties, specific research detailing these phenomena in 9(10H)-Anthracenone, 2-methoxy- is not extensively documented in the current scientific literature. The potential for such behavior would hinge on light or heat-induced reversible structural changes, a characteristic that remains an open area for investigation for this particular compound.

Environmental Photochemistry: Phototransformation in Various Media

The fate of organic compounds in the environment under the influence of sunlight is a critical area of environmental chemistry. Anthraquinone derivatives are known to be photochemically active and can undergo transformation in various media. researchgate.net For example, solutions of 2,6,9-trimethoxyanthracene can undergo rapid and quantitative photo-oxidation to form 2,6-dimethoxy-9,10-anthraquinone when exposed to daylight. rsc.org However, specific studies on the phototransformation of 9(10H)-Anthracenone, 2-methoxy-, particularly in specialized media like saline ice, are not prominently featured in available research. The study of such processes is essential for understanding the environmental persistence and degradation pathways of this class of compounds. nih.gov

Development of Photoaffinity Reagents

Photoaffinity labeling is a powerful technique used to identify and map interactions between small molecules and their biological targets, such as proteins. nih.govnih.gov This method utilizes a chemical probe equipped with a photoreactive group that, upon irradiation with light, forms a highly reactive intermediate capable of forming a covalent bond with nearby molecules. nih.govbeilstein-journals.org Diazirines are commonly used photoreactive groups due to their small size and ability to be activated by light at wavelengths around 350 nm, which minimizes damage to biological structures. beilstein-journals.org While the anthraquinone scaffold is utilized in various biochemical probes, the specific application of 9(10H)-Anthracenone, 2-methoxy- as a photoaffinity reagent is not a well-documented area of research. Its development for such purposes would require the incorporation of a photoreactive moiety and subsequent evaluation of its ability to specifically label target biomolecules.

Electrochemistry

The redox properties of anthracenone derivatives are central to their application in various electrochemical systems. The quinone-like structure within the anthracenone core allows for reversible electron transfer reactions.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a principal electrochemical technique used to study the redox behavior of chemical species. For anthraquinone and its derivatives, CV is employed to determine their formal redox potentials and to understand the electron transfer mechanisms. researchgate.netnih.gov

In non-aqueous solvents, anthraquinone derivatives typically exhibit two reversible one-electron reduction steps. nih.gov The first reduction forms a radical anion, and the second forms a dianion. nih.gov The potential at which these reductions occur is influenced by the nature and position of substituents on the anthraquinone ring system. nih.gov

Studies on various substituted anthraquinones reveal that electron-donating groups, such as a methoxy group, can influence the redox potential. However, the effect can be modest for the first reduction potential, suggesting that the lowest unoccupied molecular orbital (LUMO) is largely localized on the core anthraquinone moiety. nih.gov The electrochemical setup for such experiments typically involves a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgNO₃), and a counter electrode (e.g., platinum wire), with the compound of interest dissolved in an appropriate solvent containing a supporting electrolyte. nih.gov

| Parameter | Description | Typical Information Gained |

|---|---|---|

| First Reduction Potential (E1/2 (0/-1)) | The potential at which the neutral anthraquinone derivative is reduced to its radical anion. | Provides information on the electron-accepting ability of the molecule. |

| Second Reduction Potential (E1/2 (-1/-2)) | The potential at which the radical anion is further reduced to a dianion. | Indicates the stability of the radical anion and the energy required for the second electron transfer. |

| Peak Separation (ΔEp) | The difference between the cathodic (reduction) and anodic (oxidation) peak potentials for a redox couple. | Used to assess the reversibility of the electron transfer process. A value close to 59/n mV (where n is the number of electrons) suggests a reversible process. |

The investigation of 2-methoxy-9(10H)-Anthracenone using cyclic voltammetry would provide precise data on its redox potentials, contributing to a deeper understanding of how the methoxy substituent modulates its electronic properties.

Electrocatalysis and Electrochemical Sensing Systems

The field of electrochemistry has seen a surge in the use of organic molecules to catalyze reactions and to act as sensitive recognition elements in sensors. Anthraquinone derivatives, the parent family of 9(10H)-Anthracenone, 2-methoxy-, are well-known for their redox activity, which makes them prime candidates for these applications.

Electrocatalysis: The core anthracenone structure can undergo reversible redox reactions, making it suitable for mediating electron transfer processes. For instance, the electrochemical reduction of related compounds like 2-ethyl-9,10-anthraquinone has been utilized in the mediated formation of hydrogen peroxide. researchgate.net This capability for electrocatalysis suggests that 9(10H)-Anthracenone, 2-methoxy- could be employed to facilitate specific chemical transformations by modifying electrode surfaces. The methoxy group, being an electron-donating group, can modulate the redox potential of the anthracenone core, allowing for the fine-tuning of its catalytic activity for targeted reactions.

Electrochemical Sensing: The development of highly sensitive and selective chemical sensors is a critical area of research. Two-dimensional (2D) materials are often used as a foundational platform for creating these sensors due to their high surface-area-to-volume ratio. nih.gov These materials, however, often require functionalization to impart selectivity. Anthracenone derivatives can be immobilized on electrode surfaces, including those modified with 2D materials or gold nanoparticles, to create sensors for various analytes. nih.govmdpi.com The interaction of a target analyte with the functionalized anthracenone can trigger a measurable change in the electrochemical signal (e.g., current or potential). The principle relies on the specific binding between the analyte and the organic molecule, which alters the electronic properties of the sensor surface. For example, metal phthalocyanines, which share structural similarities in terms of being large aromatic systems, are used for the electrochemical detection of nitrites. mdpi.com This indicates the potential for 9(10H)-Anthracenone, 2-methoxy- to be adapted for similar sensing applications, potentially for environmental monitoring or industrial process control.

| Application Area | Principle of Operation | Potential Role of 9(10H)-Anthracenone, 2-methoxy- |

| Electrocatalysis | Mediation of electron transfer via reversible redox cycles. | Surface modification of electrodes to lower overpotentials for specific reactions. The methoxy group can tune the redox potential. |

| Electrochemical Sensing | Specific binding of an analyte to the receptor molecule on an electrode, causing a change in the electrochemical signal. | As a recognition element when immobilized on a transducer surface (e.g., carbon, gold, or 2D materials). |

Materials Science and Organic Electronics

The versatility of the 9(10H)-Anthracenone, 2-methoxy- scaffold extends deeply into materials science, where its electronic and photophysical properties are harnessed for applications in organic electronics.

Organic semiconductors are the cornerstone of flexible and printable electronic devices. Anthracene and its derivatives are widely studied for their excellent charge transport properties and high fluorescence quantum yields, making them suitable for both the active layer in OFETs and the emissive layer in OLEDs.

In the context of OFETs , the ability of molecules to self-assemble into well-ordered crystalline structures is crucial for achieving high charge carrier mobility. Research has shown that introducing anthracene groups into organic semiconductor molecules can lead to high-performance devices. For example, a derivative of dithieno[3,2-b:2′,3′-d]thiophene containing anthracene units (2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene) has been used to fabricate single-crystal OFETs with mobilities as high as 1.26 cm²/V·s. nih.gov The planarity and extended π-system of the anthracenone core in 9(10H)-Anthracenone, 2-methoxy- suggest that it could similarly be used as a building block for high-mobility organic semiconductors. Doping is another strategy to enhance the performance of OFETs by modifying the electrical conductivity of the organic semiconductor. rsc.org

For OLEDs , anthracene derivatives are often used as host materials for the emissive layer due to their wide bandgap and high thermal stability. The methoxy substituent on the anthracenone ring can be used to tune the emission color and improve the performance of the device.

The incorporation of functional moieties into polymers is a powerful strategy for creating new materials with tailored properties. 9(10H)-Anthracenone, 2-methoxy- can be integrated into polymeric structures either as a pendant group or as part of the main chain to create novel organic semiconductors.

The synthesis of soluble organic semiconductors is a key challenge, as it enables low-cost solution-based processing techniques like printing. Research on thiophene-anthrone derivatives has focused on enhancing solubility through the introduction of functional groups, which would allow for their application in devices like photovoltaic cells and thin-film transistors. liberty.edu Similarly, 2,6-diaryl-9,10-anthraquinones have been studied as models for electron-accepting polymers, with their tunable emission and high electron affinity suggesting potential applications in organic electronics. researchgate.net These studies provide a blueprint for how 9(10H)-Anthracenone, 2-methoxy- could be chemically modified and polymerized to produce materials with desirable electronic properties for a range of applications.

| Parameter | Significance in Organic Semiconductors | Potential Contribution of 9(10H)-Anthracenone, 2-methoxy- |

| Charge Carrier Mobility | Determines the switching speed of transistors. | The planar, π-conjugated core can facilitate efficient charge transport, especially in crystalline form. |

| Energy Levels (HOMO/LUMO) | Dictates charge injection and transport properties, and the emission color in OLEDs. | The methoxy group and carbonyl group allow for tuning of the energy levels. |

| Solubility | Enables solution-based processing for low-cost manufacturing. | Can be functionalized with solubilizing groups to create processable polymers. |

| Thermal Stability | Crucial for the long-term operational stability of electronic devices. | The rigid aromatic core generally imparts good thermal stability. |

Dye-sensitized solar cells (DSSCs), also known as Grätzel cells, offer a promising alternative to conventional silicon-based solar cells. The performance of a DSSC is heavily dependent on the properties of the sensitizing dye, which is responsible for absorbing light and injecting electrons into a semiconductor (typically TiO₂).

The development of fluorescent probes for the selective detection of chemical species is a vibrant area of research with applications in environmental science, biology, and medicine. The fluorescence properties of a molecule can be highly sensitive to its local environment and to binding events.

Molecules with extended aromatic systems, like anthracenone, often exhibit fluorescence. Pyrene-based materials, for example, are widely used as fluorescent probes due to their high quantum yield and cell permeability. rsc.org A common strategy in sensor design is to couple the fluorophore to a receptor unit that can selectively bind to a target analyte. This binding event then causes a change in the fluorescence output (e.g., enhancement or quenching), signaling the presence of the analyte. For example, a xanthone-based probe has been designed for the "turn-on" detection of Pb²⁺ ions in living cells. rsc.orgresearchgate.net

The concept of molecular recognition is central to this application. It involves designing a host molecule that has a specific affinity for a guest molecule. This can be achieved through various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. Advanced molecular recognition systems can be created by constraining synthetic polymers on the surface of carbon nanotubes, forming a "corona phase" that creates highly selective binding pockets for target molecules like riboflavin or hormones. landrylab.com The anthracenone structure of 9(10H)-Anthracenone, 2-methoxy- could be functionalized with specific binding groups to create novel fluorescent sensors or be incorporated into more complex molecular recognition systems.

The emergence of 2D materials, such as graphene and transition metal dichalcogenides (TMDs) like MoS₂, has opened up new avenues in materials science and electronics. graphene-flagship.euyoutube.com These materials possess extraordinary electronic and mechanical properties. A key area of research is the development of hybrid materials that combine the properties of 2D materials with those of organic molecules.

There are two primary strategies for integrating molecules like 9(10H)-Anthracenone, 2-methoxy- with 2D materials:

Covalent Functionalization: The surface of 2D materials can be chemically modified to attach organic molecules. This has been demonstrated for MoS₂, where aryl diazonium salts can be used to form C-S bonds on the material's surface. nih.gov This approach could be used to anchor anthracenone derivatives to a 2D sheet, thereby altering its electronic properties or imparting new functionalities, such as sensing capabilities.

Heterostructure Formation: Organic molecules can be deposited onto the surface of a 2D material to form a heterostructure. In this arrangement, the 2D material can act as a template, promoting the growth of a highly ordered organic crystalline film, which is beneficial for charge transport in devices like OFETs. frontiersin.org The weak van der Waals interactions between the organic layer and the 2D material allow the organic molecules to adopt their preferred packing arrangement, leading to improved device performance. Such organic/2D heterostructures are also being explored for photodetectors and other optoelectronic applications. frontiersin.org

The integration of 9(10H)-Anthracenone, 2-methoxy- into these 2D systems could lead to the development of novel carrier-transport materials with unique properties, combining the high conductivity of the 2D material with the tunable electronic and optical characteristics of the organic molecule.

Naturally Occurring Anthracenone Type Structures and Synthetic Derivations

Isolation and Chemical Characterization from Natural Sources (e.g., plants, microorganisms)